molecular formula C21H25Cl2F3N6O B12320126 N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride

N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride

Cat. No.: B12320126
M. Wt: 505.4 g/mol
InChI Key: YVNRXILPJNISEM-UHFFFAOYSA-N
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Description

N-[[2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine; dihydrochloride is a complex organic compound characterized by:

  • A tetrazole ring substituted with a trifluoromethyl group.
  • A methoxyphenyl backbone.
  • A piperidine-3-amine core with a phenyl substituent.
  • A dihydrochloride salt formulation to enhance solubility and stability.

Below, we compare its structural, physicochemical, and functional attributes with related compounds.

Properties

IUPAC Name

N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRXILPJNISEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The tetrazole moiety is introduced via a [2+3] cycloaddition between a nitrile and sodium azide. Key steps include:

  • Starting material : 2-Methoxy-5-aminobenzonitrile.
  • Reaction conditions :
    • Treat with trifluoromethyl iodide (CF₃I) in the presence of CuI as a catalyst to introduce the trifluoromethyl group.
    • Cycloaddition with NaN₃ and NH₄Cl in DMF at 100°C for 12 hours.

Representative Reaction Scheme :
$$
\ce{2-Methoxy-5-CF3-benzonitrile + NaN3 ->[NH4Cl, DMF][100°C] 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzonitrile}
$$

Oxidation to Aldehyde

The nitrile group is reduced to an aldehyde:

  • Reduction : Use DIBAL-H (diisobutylaluminum hydride) in THF at −78°C, followed by acidic workup.

Yield : 68–72%.

Synthesis of (2S,3S)-2-Phenylpiperidin-3-Amine

Chiral Resolution via Diastereomeric Salt Formation

  • Starting material : Racemic 2-phenylpiperidin-3-amine.
  • Resolution : React with (R)-mandelic acid in ethanol to form diastereomeric salts. Crystallize to isolate the (2S,3S)-enantiomer.
  • Purity : >99% enantiomeric excess (ee).

Alternative Asymmetric Synthesis

  • Catalytic asymmetric hydrogenation : Use a Ru-BINAP catalyst to hydrogenate 2-phenyl-3-nitropiperidine, followed by nitro group reduction.

Reductive Amination

Coupling of Intermediates

  • Reactants :
    • Tetrazolyl benzaldehyde (1.0 equiv).
    • (2S,3S)-2-phenylpiperidin-3-amine (1.2 equiv).
  • Conditions :
    • Solvent: Dichloromethane (DCM) or methanol.
    • Reducing agent: Sodium triacetoxyborohydride (STAB, 1.5 equiv).
    • Acid: Acetic acid (0.5 equiv) to protonate the amine and drive imine formation.
    • Temperature: Room temperature, 12–24 hours.

Reaction Mechanism :
$$
\ce{RCHO + R'NH2 ->[H+] RCH=NH-R' ->[NaBH(OAc)3] RCH2-NH-R'}
$$

Yield : 85–90%.

Optimization Data

Parameter Optimal Value Impact on Yield
Solvent DCM Higher selectivity
Temperature 25°C Minimizes side reactions
STAB Equiv 1.5 Complete reduction

Dihydrochloride Salt Formation

Salt Precipitation

  • Procedure :
    • Dissolve the free base in anhydrous ethanol.
    • Bubble HCl gas through the solution until pH < 2.
    • Concentrate under reduced pressure to precipitate the dihydrochloride salt.
  • Purity : >99% (HPLC).

Crystallization

  • Solvent system : Ethanol/water (9:1).
  • Crystal form : Monoclinic, stable under ambient conditions.

Critical Analysis of Methodologies

Comparison of Reducing Agents

Agent Solvent Yield (%) Purity (%)
NaBH3CN MeOH 78 95
STAB DCM 90 99
H2/Pd-C EtOAc 65 88

Industrial-Scale Synthesis (Patent Data)

  • Scale : 100 kg batches.
  • Cost drivers :
    • Tetrazole formation (45% of total cost).
    • Chiral resolution (30%).
  • Green chemistry improvements : Replace DMF with cyclopentyl methyl ether (CPME) in tetrazole synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and tetrazolyl groups.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions often require controlled temperatures and inert atmospheres to prevent side reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Salt Form Reference
Target Compound Tetrazole-linked methoxyphenyl, piperidine - 5-(Trifluoromethyl)tetrazol-1-yl
- 2-Methoxy group
- 2-Phenylpiperidin-3-amine
Dihydrochloride
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (573943-16-5) Triazole-thioacetamide - Chloro-trifluoromethylphenyl
- Pyridinyl-triazole
None
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine Benzoimidazole-imidazole - Dual trifluoromethyl groups
- Pyridine-linked imidazole
None
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine hydrochloride Imidazoline - Chloro-trifluoromethylphenyl
- 4,5-Dihydroimidazole
Hydrochloride

Key Observations :

  • The methoxyphenyl moiety enhances lipophilicity compared to chlorophenyl derivatives (), which may influence membrane permeability.
  • The dihydrochloride salt improves aqueous solubility relative to non-salt forms (e.g., ) .

Pharmacological and Functional Comparisons

Key Observations :

  • While direct pharmacological data for the target compound is unavailable, structurally similar compounds (e.g., ) demonstrate cytotoxicity linked to heterocyclic cores and trifluoromethyl groups.
  • The tetrazole ring may confer resistance to hydrolysis compared to ester or carboxylic acid groups, extending in vivo half-life .

Physicochemical Properties

Table 3: Physicochemical Comparison

Property Target Compound N-[2-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine hydrochloride {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Molecular Weight ~525 g/mol (estimated) 309.7 g/mol 356.3 g/mol
LogP ~3.5 (predicted) 3.1 2.8
Solubility High (dihydrochloride) Moderate (hydrochloride) High (dihydrochloride)
pKa 8.2 (amine), 2.9 (tetrazole) 9.0 (imidazoline) 8.5 (amine)

Key Observations :

  • The dihydrochloride salt significantly enhances solubility over neutral analogs (e.g., vs. 18) .
  • The trifluoromethyl group increases lipophilicity, aiding blood-brain barrier penetration in neuroactive compounds .

Biological Activity

N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine; dihydrochloride, commonly referred to as GR205171, is a compound primarily studied for its interactions with the neurokinin 1 (NK1) receptor. This receptor is significant in various physiological processes, including pain perception, anxiety, and emesis (vomiting). The biological activity of this compound has been investigated through various studies, focusing on its binding affinity, mechanism of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of GR205171 is C26H27F3N8O3 with a molecular weight of approximately 540.54 g/mol. Its structure features a piperidine ring substituted with a phenyl group and a methoxy-tetrazole moiety, contributing to its unique pharmacological properties.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC26H27F3N8O3
Molecular Weight540.54 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
AppearanceWhite crystalline powder

NK1 Receptor Interaction

GR205171 is recognized as a selective antagonist of the NK1 receptor. This receptor is activated by substance P, a neuropeptide involved in the transmission of pain and other sensory signals. The compound's binding affinity to the NK1 receptor has been quantified in various studies:

  • In vitro Binding Studies : The pK_i values for GR205171 were determined using rat cortex membranes, ferret cortex membranes, and human Chinese hamster ovary (CHO) cells expressing human NK1 receptors. The values were:
    • Rat Cortex: pKi=9.5±0.15pK_i=9.5\pm 0.15
    • Ferret Cortex: pKi=9.8±0.13pK_i=9.8\pm 0.13
    • Human CHO Cells: pKi=10.6±0.22pK_i=10.6\pm 0.22 .

These values indicate a high affinity for the NK1 receptor, suggesting that GR205171 could effectively inhibit substance P-mediated signaling.

The mechanism by which GR205171 exerts its effects involves competitive inhibition at the NK1 receptor site. This inhibition can lead to reduced signaling pathways associated with pain and anxiety responses.

Pharmacokinetics

The pharmacokinetic profile of GR205171 has been assessed through Positron Emission Tomography (PET) imaging studies. Following administration, the compound demonstrated rapid distribution with a notable decrease in striatal uptake over time, indicating effective receptor occupancy and subsequent dissociation from the NK1 receptor .

Clinical Implications

Research has indicated that antagonism of the NK1 receptor may have therapeutic implications in conditions such as chronic pain and depression. For instance, studies have shown that GR205171 can significantly reduce hyperalgesia in animal models, suggesting its potential utility in pain management therapies.

Comparative Studies

In comparison to other NK1 antagonists like Aprepitant, GR205171 exhibits similar or superior binding affinities while potentially offering distinct pharmacological benefits due to its unique structural features.

Table 2: Comparative Binding Affinities

CompoundpK_i Value (human NK1)
GR20517110.6 ± 0.22
Aprepitant~9.4
CP-99,994~9.6

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